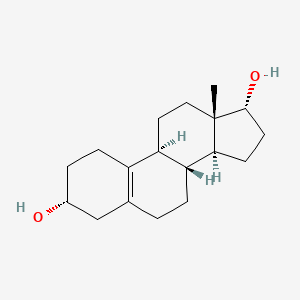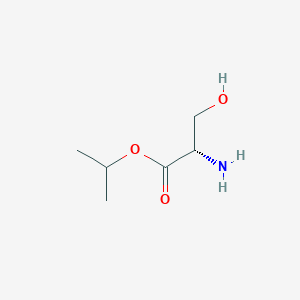
Clopidogrel Thiol Metabolite H4 Isomer Formate Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clopidogrel Thiol Metabolite H4 Isomer Formate Salt is a pharmacologically active metabolite of Clopidogrel, a widely used antiplatelet agent. This compound plays a crucial role in the inhibition of platelet aggregation, which is essential for preventing blood clots in patients with cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Clopidogrel Thiol Metabolite H4 Isomer Formate Salt involves multiple steps, starting from the parent compound, Clopidogrel. The process includes the formation of the thiol metabolite through oxidative opening of the thiolactone ring . The reaction conditions typically involve the use of reductants such as glutathione, l-cysteine, N-acetyl-l-cysteine, and ascorbic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving high-performance liquid chromatography (HPLC) and tandem mass spectrometry for quality control .
Chemical Reactions Analysis
Types of Reactions
Clopidogrel Thiol Metabolite H4 Isomer Formate Salt undergoes various chemical reactions, including:
Oxidation: The oxidative opening of the thiolactone ring is a key step in its formation.
Reduction: The compound can form thiol conjugates in the presence of reductants.
Substitution: The formation of thiol conjugates involves substitution reactions with reductants like glutathione and N-acetyl-l-cysteine.
Common Reagents and Conditions
Common reagents used in these reactions include glutathione, l-cysteine, N-acetyl-l-cysteine, and ascorbic acid. The reactions are typically carried out under controlled conditions to ensure the stability and activity of the metabolite .
Major Products
The major products formed from these reactions are the thiol conjugates of the active metabolite, which play a significant role in its bioactivation and pharmacological effects .
Scientific Research Applications
Clopidogrel Thiol Metabolite H4 Isomer Formate Salt has several scientific research applications:
Mechanism of Action
Clopidogrel Thiol Metabolite H4 Isomer Formate Salt exerts its effects by inhibiting the P2Y12 receptor on platelets, preventing adenosine diphosphate (ADP)-induced platelet aggregation . This inhibition is crucial for reducing the risk of thrombotic events in patients with cardiovascular diseases . The molecular targets involved include the P2Y12 receptor and various enzymes in the metabolic pathway .
Comparison with Similar Compounds
Similar Compounds
Clopidogrel Thiol Metabolite H3 Isomer Formate Salt: An inactive isomer of the thiol metabolite.
Carboxylic Acid Metabolite of Clopidogrel: An inactive metabolite formed during the metabolism of Clopidogrel.
Uniqueness
Clopidogrel Thiol Metabolite H4 Isomer Formate Salt is unique due to its pharmacologically active nature, which is essential for the antiplatelet effects of Clopidogrel . Unlike its inactive counterparts, this metabolite directly contributes to the therapeutic efficacy of Clopidogrel .
Properties
CAS No. |
1801260-45-6 |
|---|---|
Molecular Formula |
C₁₆H₁₈ClNO₄S (CH ₂O₂) |
Molecular Weight |
355.844603 |
Synonyms |
(Z)-2-((R)-1-((S)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4-mercaptopiperidin-3-ylidene)acetic Acid Formate Salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






